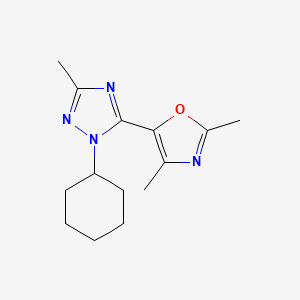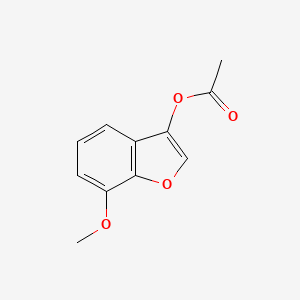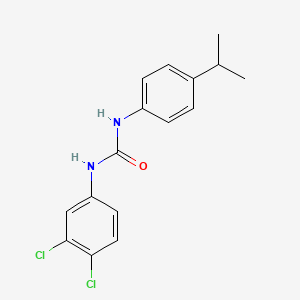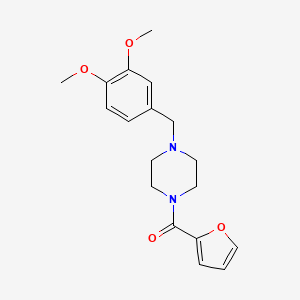
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of triazine derivatives typically involves condensation reactions with various starting materials such as aromatic amines, thiourea, and formaldehyde. A notable synthesis approach for similar compounds includes one-step procedures from readily available starting materials, offering a straightforward and efficient route to these types of compounds with good yields (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by X-ray diffraction methods, revealing details about dihedral angles, supramolecular interactions, and stabilization mechanisms within the crystal structure. For example, studies on similar compounds have shown the importance of weak hydrogen bonds and C–H???π interactions in forming a three-dimensional network that stabilizes the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazine derivatives participate in various chemical reactions, including nucleophilic aromatic substitution and metal-catalyzed (Pd, Cu) reactions, leading to a range of functional derivatives. These reactions underscore the versatility and reactivity of triazine rings, which can be modified to introduce different substituents affecting the compound's properties and potential applications (Bodzioch et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, including melting points, solubility, and crystal packing, can be significantly influenced by the nature of substituents on the triazine ring. The molecular and crystal structure analyses provide insights into how these properties are affected by molecular interactions and the geometric arrangement of molecules in the solid state.
Chemical Properties Analysis
The chemical properties of triazine derivatives, such as reactivity, stability, and interaction with various reagents, are crucial for understanding their behavior in different chemical environments. These properties are determined by the electronic effects of substituents on the triazine ring, which can be investigated through spectroscopic methods and density functional theory calculations. Such studies reveal the impact of substituents on the electronic structure and how this influences the compound's chemical behavior (Bodzioch et al., 2019).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields such as medicinal chemistry. Given the promising results shown by related compounds, it would be interesting to investigate the potential of “this compound” in these areas .
Eigenschaften
IUPAC Name |
5-benzyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14-7-5-6-10-16(14)20-13-19(12-18-17(20)21)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXVFACNPPPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-allyl-1-[3-(3-thienyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5624119.png)

![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)

![8-(1,3-benzodioxol-5-ylcarbonyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5624191.png)

![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![7-fluoro-2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-4-methylquinoline](/img/structure/B5624214.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)
